molecular formula C13H18N2O B2458868 1-[4-(Dimethylamino)phenyl]piperidin-4-one CAS No. 370885-30-6

1-[4-(Dimethylamino)phenyl]piperidin-4-one

Cat. No.: B2458868
CAS No.: 370885-30-6
M. Wt: 218.3
InChI Key: DAXJTBZHIRDHDT-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]piperidin-4-one is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidin-4-one core substituted with a dimethylamino group at the para position of the phenyl ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[4-(Dimethylamino)phenyl]piperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-[4-(Dimethylamino)phenyl]piperidin-4-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological processes and pathways,

Biological Activity

1-[4-(Dimethylamino)phenyl]piperidin-4-one, also known as DMAPP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMAPP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a dimethylamino group and a phenyl moiety. The chemical structure can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}

This compound has been synthesized for various studies and is known for its interactions with multiple biological targets.

Antimicrobial Properties

DMAPP has demonstrated notable antimicrobial activity. Research indicates that compounds with similar piperidine structures exhibit antibacterial effects against various pathogens. For instance, derivatives of piperidine have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget PathogenMIC (mg/mL)
DMAPP (related compounds)Staphylococcus aureus0.0039 - 0.025
DMAPP (related compounds)Escherichia coli0.0039 - 0.025
Other Piperidine DerivativesPseudomonas aeruginosaModerate

Enzyme Inhibition

DMAPP has also been investigated for its potential as an enzyme inhibitor. Compounds in this class have shown activity against acetylcholinesterase (AChE), which is critical in neuropharmacology . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
DMAPP (related compounds)AcetylcholinesteraseVaries
Other Piperidine DerivativesUreaseModerate

The mechanism by which DMAPP exerts its biological effects involves multiple pathways:

  • Antimicrobial Action : The compound likely disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial growth.
  • Enzyme Inhibition : By binding to the active site of enzymes like AChE, DMAPP can inhibit their activity, leading to therapeutic effects in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have focused on the biological activity of DMAPP and related compounds:

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various piperidine derivatives, including DMAPP. Results indicated strong activity against Gram-positive bacteria, with specific structural modifications enhancing potency .
  • Enzyme Inhibition Studies : Research highlighted the potential of DMAPP as an AChE inhibitor, suggesting its utility in treating cognitive disorders. The study presented binding affinity data that supports its role as a therapeutic agent .
  • Pharmacological Applications : The compound has been explored for its use in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems .

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14(2)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXJTBZHIRDHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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